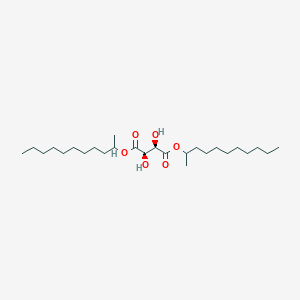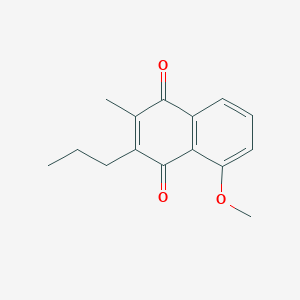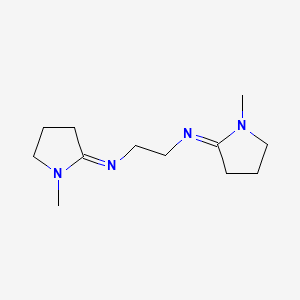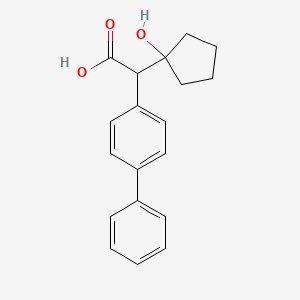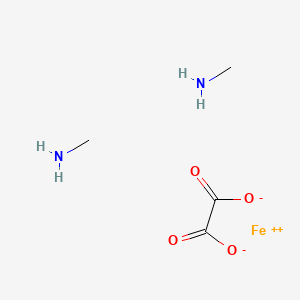
Iron, (ethanedioato(2-)-O,O')bis(methanamine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is a coordination compound consisting of iron as the central metal atom coordinated to ethanedioate (oxalate) and methanamine (methylamine) ligands. Coordination compounds like this one are known for their diverse applications in various fields due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- typically involves the reaction of ammonium iron(II) sulfate with oxalic acid dihydrate in the presence of methanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
-
Materials
- Ammonium iron(II) sulfate
- Oxalic acid dihydrate
- Methanamine
- Dilute sulfuric acid
- Water
-
Procedure
- Dissolve ammonium iron(II) sulfate in water with a few drops of dilute sulfuric acid.
- Add a solution of oxalic acid dihydrate to the mixture and heat until a clear solution is obtained.
- Introduce methanamine to the solution and heat cautiously with continuous stirring.
- Allow the yellow precipitate of hydrated iron(II) oxalate to settle.
- Filter and wash the precipitate with hot water, followed by ethanol and acetone to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of temperature and pH are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- undergoes various chemical reactions, including:
-
Oxidation
- The iron center can be oxidized from Fe(II) to Fe(III) in the presence of oxidizing agents like hydrogen peroxide.
-
Reduction
- The compound can be reduced back to Fe(II) using reducing agents such as tin(II) chloride.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed
Oxidation: Formation of iron(III) oxalate complexes.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- involves the coordination of ligands to the central iron atom, which influences its reactivity and stability. The ethanedioate ligands act as bidentate chelators, stabilizing the iron center, while methanamine provides additional coordination sites. This arrangement allows the compound to participate in various chemical reactions, including electron transfer processes and ligand exchange .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) oxalate: Similar in having oxalate ligands but differs in oxidation state and coordination environment.
Iron(II) bis(methanamine): Similar in having methanamine ligands but lacks the oxalate component.
Iron(III) acetylacetonate: Another coordination compound with different ligands and applications.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is unique due to its specific combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both oxalate and methanamine ligands allows for versatile applications in catalysis, material science, and biological studies .
Propriétés
Numéro CAS |
80660-61-3 |
|---|---|
Formule moléculaire |
C4H10FeN2O4 |
Poids moléculaire |
205.98 g/mol |
Nom IUPAC |
iron(2+);methanamine;oxalate |
InChI |
InChI=1S/C2H2O4.2CH5N.Fe/c3-1(4)2(5)6;2*1-2;/h(H,3,4)(H,5,6);2*2H2,1H3;/q;;;+2/p-2 |
Clé InChI |
SGCHUASAWIHNPL-UHFFFAOYSA-L |
SMILES canonique |
CN.CN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
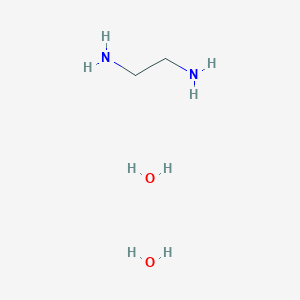
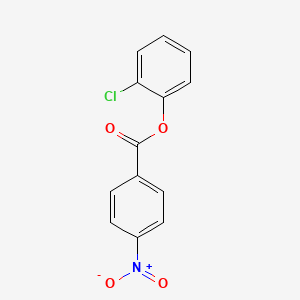
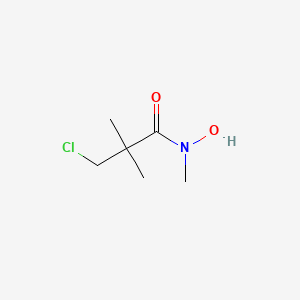
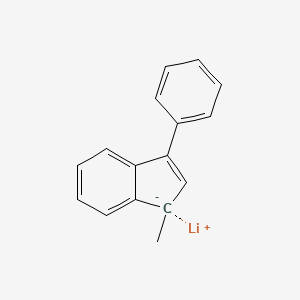
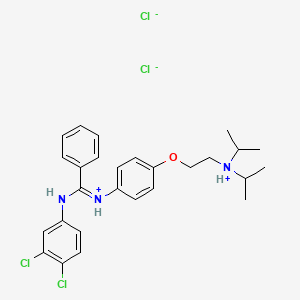
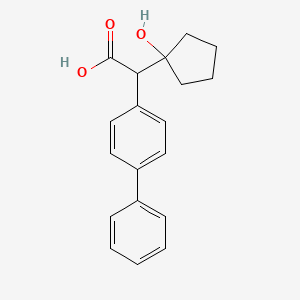
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

